4-Chloromethyl-7-benzyloxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a benzyloxy group at the 7-position of the chromen-2-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-hydroxy-4-methylcoumarin.
Chloromethylation: The 4-methyl group is then chloromethylated using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride.
Benzyloxylation: The hydroxyl group at the 7-position is converted to a benzyloxy group through a reaction with benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chromen-2-one core can yield dihydro derivatives with different biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Hydroxylated or carboxylated derivatives.
Reduction Products: Dihydro derivatives of the chromen-2-one core.
Scientific Research Applications
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of fluorescent dyes and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-chloromethyl-7-benzyloxy-2H-chromen-2-one involves its interaction with specific molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis and interferes with microbial DNA replication.
Anti-inflammatory and Anticancer Effects: The compound modulates signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Similar structure but with an aminomethyl group instead of a chloromethyl group.
4-Methyl-7-benzyloxy-2H-chromen-2-one: Lacks the chloromethyl group, resulting in different reactivity and biological activity.
Uniqueness
4-Chloromethyl-7-benzyloxy-2H-chromen-2-one is unique due to the presence of both chloromethyl and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The chloromethyl group allows for further functionalization through nucleophilic substitution, while the benzyloxy group enhances its lipophilicity and membrane permeability.
Properties
CAS No. |
828265-69-6 |
---|---|
Molecular Formula |
C17H13ClO3 |
Molecular Weight |
300.7 g/mol |
IUPAC Name |
4-(chloromethyl)-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H13ClO3/c18-10-13-8-17(19)21-16-9-14(6-7-15(13)16)20-11-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
DPKFXKRLUDIOHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.